molecular formula C18H17N3O4 B2419492 Methyl 2-[2-(3-oxo-1,2,4-trihydroquinoxalin-2-yl)acetylamino]benzoate CAS No. 1008579-50-7

Methyl 2-[2-(3-oxo-1,2,4-trihydroquinoxalin-2-yl)acetylamino]benzoate

Cat. No.: B2419492
CAS No.: 1008579-50-7
M. Wt: 339.351
InChI Key: ZYKAXPYBDVBYHU-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

“Methyl 2-[2-(3-oxo-1,2,4-trihydroquinoxalin-2-yl)acetylamino]benzoate” is a solid compound . Its boiling point is approximately 387.8±35.0°C at 760 mmHg, and its melting point is around 150.5-151°C .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Research demonstrates the utility of methyl 2-[2-(3-oxo-1,2,4-trihydroquinoxalin-2-yl)acetylamino]benzoate and similar compounds in the synthesis of polyfunctional heterocyclic systems. These include the creation of pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and other complex structures, which are crucial in developing pharmaceuticals and advanced materials (Pizzioli et al., 1998).

Pharmacological Applications

  • A study focused on the synthesis of 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties, evaluated for their analgesic and anti-inflammatory potential. This research highlights the importance of structurally related compounds in designing new therapeutic agents that combine efficacy with safety, showcasing the role of this compound derivatives in medicinal chemistry (Abadi et al., 2005).

Antimicrobial and Antituberculosis Activity

  • Another avenue of research includes the development of quinoxaline derivatives as potent anti-Mycobacterium tuberculosis agents. The investigation into 2-acetyl and 2-benzoyl quinoxaline 1,4-di-N-oxide derivatives demonstrates the compound's potential in addressing tuberculosis, a significant global health issue. These findings underscore the broader implications of utilizing heterocyclic compounds in combating infectious diseases (Jaso et al., 2003).

Structural and Molecular Studies

  • Insights into the crystal structure of newly synthesized quinoxalines derivatives provide a foundation for understanding their interaction with biological targets, such as the c-Jun N-terminal kinases (JNK1). This research not only sheds light on the structural aspects but also opens up possibilities for designing targeted therapies based on molecular docking and dynamics studies, highlighting the importance of structural analysis in drug development (Abad et al., 2020).

Safety and Hazards

The safety information for “Methyl 2-[2-(3-oxo-1,2,4-trihydroquinoxalin-2-yl)acetylamino]benzoate” indicates that it may cause harm if swallowed (H302), cause skin irritation (H315), cause allergic skin reaction (H317), cause serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

Properties

IUPAC Name

methyl 2-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-25-18(24)11-6-2-3-7-12(11)20-16(22)10-15-17(23)21-14-9-5-4-8-13(14)19-15/h2-9,15,19H,10H2,1H3,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKAXPYBDVBYHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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